2-chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one is a complex organic compound featuring a piperazine ring substituted with a sulfonyl group and a benzodioxepine moiety
Mechanism of Action
Target of Action
Similar compounds such as benzodiazepines have been known to interact with the central nervous system .
Mode of Action
It’s worth noting that similar compounds, such as benzodiazepines, work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (gaba) at the gaba_a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
Benzodiazepines, which are structurally similar, primarily affect the gabaergic pathway, enhancing the effect of gaba and leading to hyperpolarization of neurons and a decrease in neuronal excitability .
Pharmacokinetics
Similar compounds like benzodiazepines are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .
Result of Action
Similar compounds like benzodiazepines result in a decrease in neuronal excitability, leading to their sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Benzodioxepine Moiety: The benzodioxepine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Sulfonylation of Piperazine: Piperazine is reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling Reaction: The sulfonylated piperazine is then coupled with the benzodioxepine derivative using a suitable coupling agent, such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzodioxepine moiety can be subjected to oxidation reactions to form quinones, while reduction reactions can convert it to dihydro derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives of the benzodioxepine ring.
Hydrolysis: Sulfonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The sulfonyl group and the benzodioxepine moiety are known to impart significant biological activity.
Industry
Industrially, the compound can be used in the development of specialty chemicals and materials, particularly those requiring specific structural features for performance.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone
- 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 2-chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one is unique due to the presence of both a sulfonyl group and a benzodioxepine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O5S/c16-11-15(19)17-4-6-18(7-5-17)24(20,21)12-2-3-13-14(10-12)23-9-1-8-22-13/h2-3,10H,1,4-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVKCFQYVFZHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)CCl)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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